Flucloxacillin sodium salt
Overview
Description
Flucloxacillin sodium is the sodium salt of flucloxacillin, a penicillin antibiotic used to treat bacterial infections . It is a member of the penicillin class and is used to treat skin, wound, and bone infections . It works by interrupting bacterial cell wall synthesis .
Synthesis Analysis
The synthesis of Flucloxacillin sodium involves several steps . The process starts with 3- (2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid as a raw material, which reacts with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride . This is followed by a series of reactions involving 6-aminopenicillanic acid and inorganic alkaline, leading to the formation of Flucloxacillin acid . The Flucloxacillin acid is then dissolved in an organic solvent and reacted with a sodium iso-octoate solution to produce Flucloxacillin sodium monohydrate .
Molecular Structure Analysis
The molecular formula of Flucloxacillin sodium is C19H16ClFN3NaO5S . The InChI key is PARMJFIQRZRMHG-VICXVTCVSA-M . The structure of Flucloxacillin sodium includes a 2-chloro-6-fluorophenyl group, a 5-methyl-isoxazole group, and a penicillin core .
Chemical Reactions Analysis
Flucloxacillin sodium has been studied for its protein binding properties . A mechanistic protein-binding model was developed to predict the unbound flucloxacillin concentrations in different patient populations . The model was found to predict the unbound flucloxacillin concentrations more accurately than assuming an unbound fraction of 5% .
Physical And Chemical Properties Analysis
Flucloxacillin sodium has a molecular weight of 475.9 g/mol . It is typically stored at 4°C in a sealed container, away from moisture .
Scientific Research Applications
1. Development and Validation of Stability-Indicating Assays
Flucloxacillin sodium has been studied for the development and validation of stability-indicating assays. These assays are crucial for determining the potency of Flucloxacillin in pharmaceutical capsules. A notable study applied the diffusion agar method to evaluate the stability of Flucloxacillin sodium in capsules against various degradations, using Staphylococcus aureus as a test organism. This bioassay proved effective in routine quality control for Flucloxacillin determination (Fiorentino & Salgado, 2012).
2. Characterization and Properties
Research has highlighted Flucloxacillin sodium's bactericidal activity and its resistance against penicillinase, an enzyme that inactivates penicillins. Qualitative and quantitative analyses are essential for pharmaceutical quality and combating microbial resistance. Studies have emphasized the need for environmentally sustainable analytical methods for Flucloxacillin sodium (Menezes et al., 2018).
3. Spectrophotometric and Electrical Studies
Spectrophotometric methods for determining Flucloxacillin sodium in pharmaceuticals have been developed. These methods involve charge-transfer interactions and are important for analyzing Flucloxacillin in pure form and dosage forms (Refat & El-didamony, 2006).
4. Polymorphism Analysis
Studies have investigated the polymorphism of Flucloxacillin sodium, identifying different crystalline forms. This research is significant for understanding the solubility and stability of Flucloxacillin sodium, which can influence its industrial production (Zhou et al., 2011).
5. Pharmacokinetics in Different Populations
Pharmacokinetic studies of Flucloxacillin sodium capsules have been conducted to understand how the drug behaves in different populations, such as Chinese Han and Tibetan volunteers. These studies are essential for tailoring medication to specific demographic groups (Li, Zhang, & Xi, 2011).
6. Immunochemical Detection in Liver Toxicity Studies
Research has explored the immunochemical detection of Flucloxacillin-induced liver adducts in treated rats, contributing to understanding the drug's hepatotoxicity. This is crucial for assessing drug safety and developing treatment strategies for adverse reactions (Carey & van Pelt, 2005).
Safety And Hazards
properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANHMVDHZOPB-SLINCCQESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN3NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045115 | |
Record name | Floxacillin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flucloxacillin sodium | |
CAS RN |
1847-24-1 | |
Record name | Floxacillin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floxacillin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-6-[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCLOXACILLIN SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05F65O42VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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